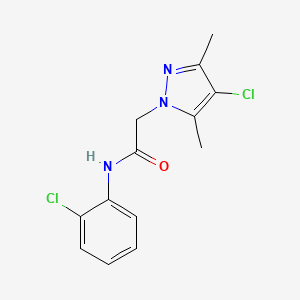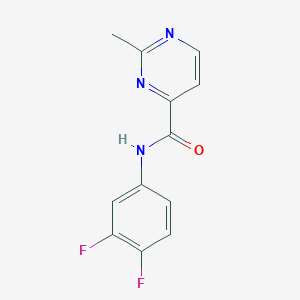
N-(3,4-difluorophenyl)-2-methylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-2-methylpyrimidine-4-carboxamide, commonly known as DFP-10917, is a novel small molecule inhibitor that has gained attention in the field of cancer research due to its potential therapeutic applications. DFP-10917 belongs to the class of pyrimidine-based inhibitors and has shown promising results in preclinical studies as a potent anti-cancer agent.
作用機序
DFP-10917 exerts its anti-cancer effects by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine synthesis pathway, which is required for DNA and RNA synthesis in cancer cells. Inhibition of DHODH by DFP-10917 leads to the depletion of pyrimidine nucleotides, which are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DFP-10917 has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. This is due to the higher expression of DHODH in cancer cells compared to normal cells. DFP-10917 has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
実験室実験の利点と制限
DFP-10917 has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. DFP-10917 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of DFP-10917 is that it is not selective for DHODH isoforms, which may limit its therapeutic potential.
将来の方向性
For research on DFP-10917 include:
1. Optimization of the synthesis and modification of DFP-10917 for improved potency and selectivity.
2. Evaluation of the efficacy of DFP-10917 in combination with other anti-cancer agents.
3. Investigation of the mechanism of resistance to DFP-10917 in cancer cells.
4. Development of biomarkers for patient selection and monitoring of DFP-10917 therapy.
5. Clinical trials to evaluate the safety and efficacy of DFP-10917 in cancer patients.
In conclusion, DFP-10917 is a novel small molecule inhibitor with potential therapeutic applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Further research is needed to determine its potential as a cancer therapy, and future directions for research have been identified.
合成法
The synthesis of DFP-10917 is a multi-step process that involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate to form ethyl 3,4-difluorophenylaminoacetate. This intermediate is then reacted with 2-methylpyrimidine-4-carboxylic acid to produce DFP-10917. The synthesis of DFP-10917 has been optimized to achieve high yields and purity, making it suitable for further research and development.
科学的研究の応用
DFP-10917 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. DFP-10917 has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-2-methylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O/c1-7-15-5-4-11(16-7)12(18)17-8-2-3-9(13)10(14)6-8/h2-6H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUXCXQRBFRNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

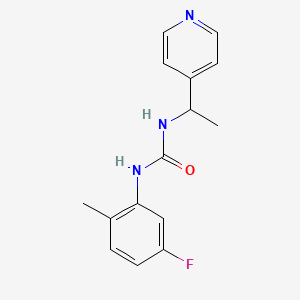

![N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7529907.png)
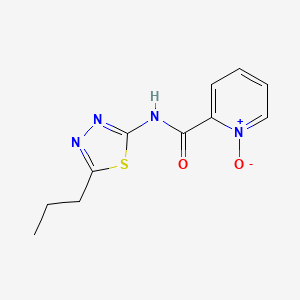
![1-[2-(3-Fluorophenyl)ethyl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7529919.png)
![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide](/img/structure/B7529923.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-3-(3-methylcyclohexyl)urea](/img/structure/B7529927.png)
![2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7529930.png)
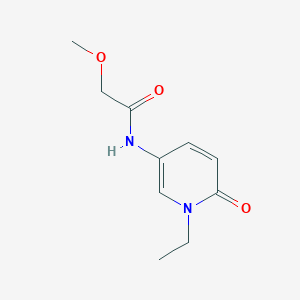
![1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529935.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7529943.png)
![2-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]acetonitrile](/img/structure/B7529953.png)
![N-[[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7529955.png)
